

# Statistical analysis of Umifenovir efficacy data from multiple studies

Author: BenchChem Technical Support Team. Date: December 2025



# Umifenovir Efficacy: A Statistical Analysis and Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Umifenovir**'s efficacy, drawing data from multiple clinical studies and meta-analyses for influenza and COVID-19. It objectively compares the drug's performance against placebos and other antiviral agents, supported by experimental data and detailed methodologies.

#### **Key Efficacy Data at a Glance**

The following tables summarize the quantitative data from various studies, offering a clear comparison of **Umifenovir**'s performance across different clinical endpoints.

## Table 1: Umifenovir Efficacy in the Treatment of Influenza



| Outcome                                                      | Compariso<br>n Group     | Metric                     | Result (95%<br>CI)                                | Certainty of<br>Evidence | Source(s) |
|--------------------------------------------------------------|--------------------------|----------------------------|---------------------------------------------------|--------------------------|-----------|
| Time to Alleviation of Symptoms                              | Placebo                  | Mean<br>Difference<br>(MD) | -1.10 days<br>(-1.57 to<br>-0.63)                 | Low                      | [1]       |
| Time to Resolution of All Symptoms (within 60h of treatment) | Placebo                  | Risk Ratio<br>(RR)         | 5.7 (p < 0.05)                                    | Not Stated               | [2]       |
| Viral<br>Shedding on<br>Day 4                                | Placebo                  | % of Patients              | 25% vs 53%<br>(p < 0.05)                          | Not Stated               | [2]       |
| Adverse<br>Events                                            | Standard<br>Care/Placebo | Risk<br>Difference<br>(RD) | Not specified,<br>but generally<br>well-tolerated | Moderate                 | [1]       |

Table 2: Umifenovir Efficacy in the Treatment of COVID-19



| Outcome                                           | Comparison<br>Group        | Metric                  | Result (95%<br>CI)                            | Source(s)  |
|---------------------------------------------------|----------------------------|-------------------------|-----------------------------------------------|------------|
| PCR Negative<br>Rate on Day 14                    | Control Group              | Risk Ratio (RR)         | 1.27 (1.04 to<br>1.55)                        | [3]        |
| PCR Negative<br>Rate on Day 7                     | Non-antiviral<br>Treatment | Risk Ratio (RR)         | 0.94 (0.78 to<br>1.14)                        | [3]        |
| Nucleic Acid<br>Negative<br>Conversion Time       | Control Group              | Mean Difference<br>(MD) | 0.09 days (-1.48<br>to 1.65)                  | [3]        |
| Rate of Fever<br>Alleviation on<br>Day 7          | Control Group              | Risk Ratio (RR)         | 1.00 (0.91 to<br>1.10)                        | [3]        |
| Rate of Cough<br>Alleviation on<br>Day 7          | Control Group              | Risk Ratio (RR)         | 1.00 (0.85 to<br>1.18)                        | [3]        |
| Hospital Length of Stay                           | Control Group              | Mean Difference<br>(MD) | 1.34 days (-2.08<br>to 4.76)                  | [3]        |
| Incidence of<br>Adverse Events                    | Control Group              | Risk Ratio (RR)         | 1.29 (0.57 to<br>2.92)                        | [3]        |
| Mortality Rate (vs. Lopinavir/Ritonav ir)         | Lopinavir/Ritonav<br>ir    | % Mortality             | 8% vs. 27.5%<br>(p=0.02)                      | Not Stated |
| Need for ICU Admission (vs. Lopinavir/Ritonav ir) | Lopinavir/Ritonav<br>ir    | % Admitted to ICU       | Significantly<br>lower in<br>Umifenovir group | Not Stated |

### **Experimental Protocols**

Below are the methodologies for key clinical trials cited in this guide, providing insight into the study design and patient populations.



#### **ARBITR Study (Influenza)**

- Study Design: A multicenter, double-blind, randomized, placebo-controlled, post-marketing study (Phase IV) conducted in Russia between November 2011 and April 2016.[4][5]
- Participants: 359 out-patients aged 18 to 65 years with uncomplicated influenza or other acute respiratory viral infections, with illness duration of no more than 36 hours and at least one episode of body temperature ≥38°C in the preceding 36 hours.[4][5]
- Intervention: Patients were randomized to receive either Umifenovir (800 mg/day in four divided doses) or a placebo for 5 days.[4]
- Primary Outcome Measures: The primary endpoints were the duration of clinical illness, and the duration and severity of the main symptoms.[4]
- Secondary Outcome Measures: The number of clinical complications associated with influenza and other acute respiratory viral infections.[4]
- Virological Assessment: Viral shedding was assessed to determine the duration of virus presence.[2]

## COVID-19 Clinical Trial (Umifenovir vs. Lopinavir/Ritonavir)

- Study Design: A randomized controlled trial involving 90 confirmed COVID-19 patients.
- Participants: Hospitalized patients with confirmed COVID-19.
- Interventions:
  - Umifenovir group: 200 mg three times a day for seven days.
  - Lopinavir/Ritonavir group: 100/25 mg twice a day for seven days.
- Primary Outcomes: Mortality rate and the need for mechanical ventilation or admission to the intensive care unit (ICU).
- Secondary Outcomes: Length of stay in the hospital and ICU, and trends in laboratory tests.



#### **COVID-19 Meta-Analysis Methodology**

- Search Strategy: A systematic search was conducted in databases including PubMed, Web
  of Science, Embase, Cochrane Library, and the China National Knowledge Infrastructure for
  both retrospective and prospective studies.[3]
- Inclusion Criteria: Studies that evaluated the efficacy of Umifenovir for COVID-19 were included.
- Data Analysis: The mean difference (MD) and risk ratio (RR) with 95% confidence intervals
   (CI) were used to assess the effectiveness of Umifenovir.[3]

#### **Signaling Pathways and Mechanisms of Action**

**Umifenovir** exhibits a multi-faceted mechanism of action, primarily targeting viral entry into host cells and modulating the host immune response.

#### **Viral Entry Inhibition**

**Umifenovir**'s primary antiviral activity involves preventing the fusion of the viral envelope with the host cell membrane. In the case of influenza virus, it interacts with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation. This prevents the pH-induced conformational changes necessary for membrane fusion within the endosome, thereby blocking the release of viral genetic material into the cell.[6][7]





Click to download full resolution via product page

Caption: Umifenovir blocks viral entry by stabilizing influenza hemagglutinin.

#### **Immunomodulatory Effects**

Beyond its direct antiviral actions, **Umifenovir** also modulates the host's immune system. It is known to stimulate the production of interferons (IFNs), which are crucial signaling proteins that



trigger an antiviral state in cells. Additionally, it can enhance the phagocytic activity of macrophages, a type of white blood cell that engulfs and digests cellular debris and pathogens. [8]



Click to download full resolution via product page

Caption: Umifenovir stimulates interferon production and enhances macrophage activity.



#### **Epigenetic Regulation of IL-10**

A novel mechanism has been identified in the context of Coxsackievirus B4 (CVB4) infection, where **Umifenovir** exerts its antiviral effect through epigenetic modification. It has been shown to inhibit the virus-activated production of Interleukin-10 (IL-10), an anti-inflammatory cytokine that can be exploited by some viruses to dampen the immune response. **Umifenovir** achieves this by increasing the methylation of repressive histones (H3K9me3 and H3K27me3) and decreasing the acetylation of an activating histone (H3K9ac) in the promoter region of the IL-10 gene. This leads to reduced IL-10 expression and a more effective antiviral response.[9][10]





Click to download full resolution via product page

Caption: Umifenovir epigenetically suppresses IL-10 expression.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Epigenetic and transcriptional mechanisms for the regulation of IL-10 PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID-19): A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) Pshenichnaya Terapevticheskii arkhiv [ter-arkhiv.ru]
- 6. nbinno.com [nbinno.com]
- 7. pnas.org [pnas.org]
- 8. Umifenovir Wikipedia [en.wikipedia.org]
- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Statistical analysis of Umifenovir efficacy data from multiple studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144133#statistical-analysis-of-umifenovir-efficacydata-from-multiple-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com